An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dithiobiurea
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dithiobiurea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,5-Dithiobiurea. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Identity and Structure
2,5-Dithiobiurea, also known as hydrazodicarbothioamide, is a sulfur-containing organic compound. Its structure is characterized by a hydrazine core with a thiocarbamoyl group attached to each nitrogen atom.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (carbamothioylamino)thiourea[1] |
| Synonyms | Hydrazodicarbothioamide, Dithiobiurea, Bithiourea[2] |
| CAS Number | 142-46-1 |
| Molecular Formula | C₂H₆N₄S₂[1] |
| SMILES | C(=S)(N)NNC(=S)N[1] |
| InChI Key | KCOYHFNCTWXETP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 2,5-Dithiobiurea are essential for its handling, formulation, and application in research and development.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 150.23 g/mol |
| Appearance | Brown or off-white powder/crystalline solid[1] |
| Melting Point | 170-172 °C[2] |
| Boiling Point | Decomposes before boiling (inferred from related thiourea compounds) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone[2] |
| pKa (estimated) | Similar to thiourea (pKa ~ -1.19 for the protonated form) |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 2,5-Dithiobiurea are crucial for reproducible research.
This protocol describes a common method for the synthesis of 2,5-Dithiobiurea from thiosemicarbazide.
Materials:
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid
-
Aromatic aldehyde (e.g., benzaldehyde, for intermediate formation)
-
Reflux apparatus
-
Stirring plate
-
Filtration apparatus
Procedure:
-
A mixture of an aromatic aldehyde (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared in 20 mL of ethanol.[3]
-
Four drops of glacial acetic acid are added to the mixture as a catalyst.[3]
-
The mixture is heated under reflux for 5 hours to form the thiosemicarbazone intermediate.[3]
-
The reaction mixture is then cooled to room temperature, allowing the solid product to precipitate.[3]
-
The solid is collected by filtration, dried, and can be further purified by recrystallization from ethanol.[3]
-
While the above steps describe the synthesis of a thiosemicarbazone, 2,5-dithiobiurea can be synthesized by reacting thiosemicarbazide with an appropriate reagent to form the dithiobiurea structure. A common method involves the reaction of two equivalents of a thiosemicarbazide derivative.
This protocol outlines the general steps for purifying solid organic compounds like 2,5-Dithiobiurea.
Materials:
-
Crude 2,5-Dithiobiurea
-
Appropriate solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
The crude solid is placed in an Erlenmeyer flask.[4]
-
A minimal amount of hot solvent is added to dissolve the solid completely.[4]
-
If insoluble impurities are present, the hot solution is filtered by gravity.[5]
-
The clear solution is allowed to cool slowly to room temperature, and then placed in an ice bath to induce crystallization.[6]
-
The formed crystals are collected by vacuum filtration using a Buchner funnel.[6]
-
The crystals are washed with a small amount of cold solvent and then dried.[7]
Instrumentation:
-
300 or 400 MHz NMR Spectrometer (e.g., Bruker AMX)[8]
Sample Preparation:
-
The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[9]
Data Acquisition:
-
¹H NMR spectra are recorded to determine the proton environment.[8]
-
¹³C NMR spectra are recorded to identify the carbon skeleton.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[8]
-
Coupling constants (J) are reported in Hertz (Hz).[8]
Instrumentation:
-
Electrospray ionization mass spectrometer (e.g., Waters Acquity SQD uPLC system)[8]
Sample Preparation:
-
The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
Data Acquisition:
-
The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.[10]
-
Fragmentation patterns can be analyzed to confirm the molecular structure. The fragmentation of thiourea compounds often involves characteristic losses of small neutral molecules.[11][12]
Biological Activity and Signaling Pathways
Recent studies have shown that metal complexes of dithiobiurea derivatives exhibit biological activity. For instance, a palladium(II) complex of a 1,6-disubstituted-2,5-dithiobiurea has been shown to induce cell death in gastric cancer cell lines by activating Mitogen-Activated Protein Kinases (MAPKs).
The activation of the MAPK signaling cascade is a key mechanism through which some dithiobiurea derivatives exert their cytotoxic effects. This involves the phosphorylation and subsequent activation of three major MAPKs: ERK, JNK, and p38.
Caption: MAPK signaling cascade activated by a Dithiobiurea-Pd(II) complex.
This guide provides a foundational understanding of the physical and chemical properties of 2,5-Dithiobiurea, along with practical experimental protocols and insights into its biological activities. This information is intended to support further research and development efforts in medicinal chemistry and related scientific disciplines.
References
- 1. 2,5-Dithiobiurea | C2H6N4S2 | CID 2724564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. youtube.com [youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
